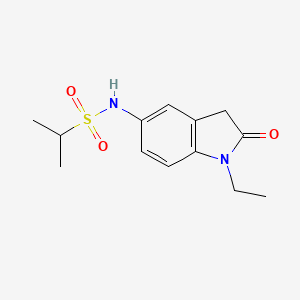

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-2-sulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-4-15-12-6-5-11(7-10(12)8-13(15)16)14-19(17,18)9(2)3/h5-7,9,14H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOKSFSMFKIYIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-2-sulfonamide typically involves the following steps:

Formation of the Oxindole Core: The oxindole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of the Ethyl Group: The ethyl group can be introduced at the first position of the oxindole core through alkylation reactions using ethyl halides in the presence of a base.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the oxindole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as protein kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide

- Molecular Formula : C₁₇H₁₈N₂O₃S

- Molecular Weight : 330.41 g/mol

- Key Properties: Hydrogen bond acceptors: 6 Hydrogen bond donors: 1 LogP: 2.984 (lipophilicity) Water solubility (logSw): -3.51 (poor aqueous solubility) Polar surface area: 56.63 Ų .

Comparison with Similar Compounds

Structural Analogues: Sulfonamide Derivatives

The target compound shares a core 2-oxo-2,3-dihydro-1H-indole scaffold with sulfonamide substituents. Key analogues include:

*Estimated based on substituent contributions.

Impact of Substituents :

Functional Group Variants: Acetamide vs. Sulfonamide

- Structure: N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(2-methylphenoxy)acetamide.

- Molecular Formula : C₁₉H₂₀N₂O₃

- Key Differences :

Pharmacological Implications: Sulfonamides (e.g., F721-0023) are stronger hydrogen-bond donors, favoring interactions with serine proteases or kinases. Acetamides (e.g., F713-0056) may exhibit better bioavailability due to reduced polarity.

Hybrid Compounds with Similar Cores

Imofinostat :

- Structure : (2E)-3-[1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyprop-2-enamide.

- Key Features :

- Contains a hydroxamic acid group (HDAC inhibitor) instead of sulfonamide.

- Benzene sulfonyl group parallels the target compound’s substituent.

- Activity : Acts as a dual HDAC/VEGFR inhibitor, demonstrating the versatility of the dihydroindole scaffold in hybrid drug design .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-2-sulfonamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of suitable indole derivatives with sulfonamide groups. Various synthetic pathways have been reported, employing different reagents and conditions to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly used to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound includes:

Antitumor Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy against breast cancer, colorectal cancer, and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects : The compound has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This activity is crucial for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Properties : Preliminary research suggests that this compound may possess antiviral activity against several viruses, including hepatitis B and C. Mechanistic studies are ongoing to elucidate its mode of action against viral replication .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Cell Signaling Modulation : The compound interacts with various cellular receptors and enzymes, modulating signaling pathways involved in cell growth and survival.

- Enzyme Inhibition : It has been identified as an inhibitor of specific kinases associated with tumor growth and metastasis, thereby providing a targeted approach in cancer therapy .

- Gene Expression Regulation : By influencing transcription factors and other regulatory proteins, this compound can alter gene expression patterns related to inflammation and immune response.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Toxicity and Safety Profile

The toxicity profile of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-y)propane-sulfonamide has been evaluated through various preclinical studies. Results indicate low toxicity levels in both cell cultures and animal models. However, comprehensive long-term studies are necessary to fully assess its safety profile before clinical applications can be considered.

Future Directions

Future research should focus on:

- Mechanistic Studies : Further elucidating the precise molecular mechanisms underlying its biological activities.

- Formulation Development : Exploring methods to enhance solubility and bioavailability to improve therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to evaluate its effectiveness in human subjects for specific diseases such as cancer and viral infections.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-2-sulfonamide with high purity?

- Methodology :

- Step 1 : Use a multi-step synthesis starting with 5-amino-1-ethyl-1H-indol-2(3H)-one. Introduce the propane-2-sulfonamide group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 80°C, 12 hours) .

- Step 2 : Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Step 3 : Confirm final product structure using - and -NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How can the crystal structure of this compound be determined to resolve ambiguities in its stereochemistry?

- Methodology :

- Step 1 : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).

- Step 2 : Collect X-ray diffraction data using a synchrotron or in-house diffractometer. Use SHELXT for space-group determination and SHELXL for refinement (anisotropic displacement parameters, hydrogen atom positioning) .

- Step 3 : Validate the structure using R-factor convergence (<5%) and residual electron density analysis .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., kinase inhibition)?

- Methodology :

- Step 1 : Conduct kinase inhibition assays (e.g., FAK or PERK targets) using ATP-competitive protocols. Use recombinant enzymes and a luminescence-based ADP-Glo™ assay .

- Step 2 : Compare IC values against known inhibitors (e.g., GSK2606414 for PERK) to assess potency .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles (e.g., varying IC across assays) be systematically addressed?

- Methodology :

- Step 1 : Validate assay conditions (e.g., ATP concentration, buffer pH) to rule out experimental variability .

- Step 2 : Perform molecular docking (e.g., AutoDock Vina) to analyze binding modes in kinase active sites. Cross-reference with structural data from SHELXL -refined crystal structures .

- Step 3 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm stoichiometry .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

- Methodology :

- Step 1 : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots .

- Step 2 : Modify susceptible groups (e.g., ethyl side chain) via bioisosteric replacement (e.g., cyclopropyl or fluorinated analogs) .

- Step 3 : Validate stability using LC-MS/MS and compare pharmacokinetic parameters (e.g., half-life, clearance) in rodent models .

Q. How can in silico modeling predict off-target interactions for this sulfonamide derivative?

- Methodology :

- Step 1 : Perform pharmacophore mapping (e.g., Schrödinger Phase) to identify shared features with known off-target binders .

- Step 2 : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

- Step 3 : Validate predictions with a broad-panel kinase assay (e.g., Eurofins KinaseProfiler™) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.